![molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1](/img/structure/B2755538.png)
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is an organic compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrrolo[2,3-b]pyridin-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are under investigation, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-chlorophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
- (1E)-1-(4-bromophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
- (1E)-1-(4-fluorophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
Uniqueness
The uniqueness of (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, for instance, may influence its reactivity and interaction with biological targets compared to its analogs with different substituents.
Properties
CAS No. |
861212-75-1 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine |
InChI |
InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3 |
InChI Key |
QJTAQFFNUQNTOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



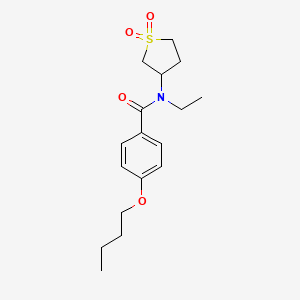
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
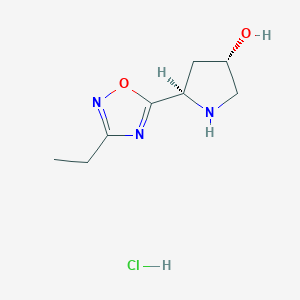
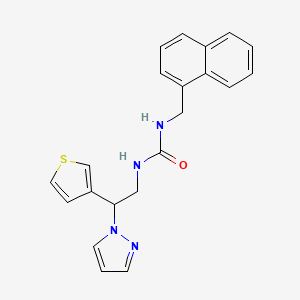
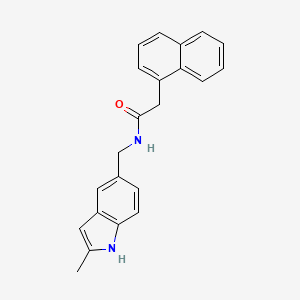
![tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
![2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2755470.png)
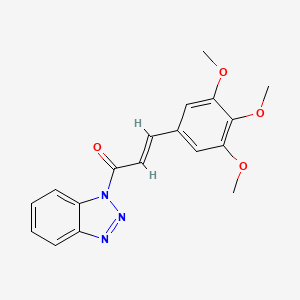

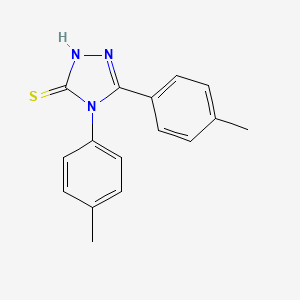

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)
